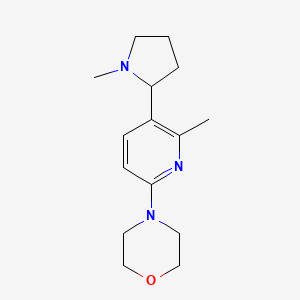

4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine

Description

Structural Isomerism

- Positional Isomerism : Altering the substitution pattern on the pyridine ring (e.g., moving the morpholine group to position 3) would yield distinct positional isomers.

- Functional Group Isomerism : While less likely, alternative arrangements of the heteroatoms in the morpholine or pyrrolidine rings could produce functional group isomers.

Stereochemical Considerations

The 1-methylpyrrolidin-2-yl substituent introduces a chiral center at the pyrrolidine’s C2 position. This carbon is bonded to:

- The pyridine ring.

- The nitrogen atom (bearing a methyl group).

- Two adjacent CH₂ groups in the pyrrolidine ring.

The absence of stereochemical indicators (e.g., “@” or “@@” symbols) in the provided SMILES string (CN1C(C2=C(C)N=C(N3CCOCC3)C=C2)CCC1 ) suggests that the compound is either synthesized as a racemic mixture or that stereochemical details remain unspecified in available literature.

Comparative Analysis of Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial suppliers employ varying naming conventions, as illustrated below:

Key Observations:

- Commercial Suppliers (e.g., BLD Pharm) prioritize systematic IUPAC names to ensure precision in chemical transactions.

- Academic Databases (e.g., PubChem) may use truncated names for structurally related compounds, emphasizing core functional groups.

- Stereochemical Notation : Some databases (e.g., entry ) specify stereochemistry using Cahn-Ingold-Prelog notation (e.g., “(2S)-1-methylpyrrolidin-2-yl”), whereas others omit this detail unless explicitly required.

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

4-[6-methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]morpholine |

InChI |

InChI=1S/C15H23N3O/c1-12-13(14-4-3-7-17(14)2)5-6-15(16-12)18-8-10-19-11-9-18/h5-6,14H,3-4,7-11H2,1-2H3 |

InChI Key |

RRSZUXVQZFJHMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of morpholine compounds exhibit significant antitumor properties. For instance, a study synthesized various morpholinylchalcones and assessed their activity against human cancer cell lines, including A-549 (lung cancer) and HepG-2 (liver cancer). The results indicated that specific derivatives showed comparable efficacy to standard chemotherapeutic agents like cisplatin .

Neuropharmacological Effects

The presence of the pyrrolidine ring in the structure suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways, which are relevant for treating conditions such as depression and anxiety disorders .

Antimicrobial Properties

Morpholine derivatives have also been explored for their antimicrobial activities. The unique structural features allow for interactions with bacterial enzymes, potentially inhibiting growth. Research indicates that certain morpholine derivatives can effectively combat resistant strains of bacteria, making them candidates for developing new antibiotics .

Case Study 1: Synthesis and Evaluation of Morpholine Derivatives

A comprehensive study synthesized a series of morpholine-based heterocycles aimed at evaluating their antitumor activities. The synthesized compounds were tested against various cancer cell lines, revealing promising results that suggest further investigation into their mechanisms of action and potential as therapeutic agents .

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological profile of morpholine derivatives. The study employed behavioral assays in animal models to assess the anxiolytic and antidepressant-like effects of these compounds. Results indicated significant improvements in anxiety-related behaviors, suggesting potential use in treating anxiety disorders .

Data Tables

Mechanism of Action

The mechanism of action of 4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include:

- Morpholine-containing pyridines: Compounds like 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile () share the morpholine group but differ in their core structures (pyrimidine vs. pyridine) and additional substituents (thiazole, sulfonyl groups). These modifications influence solubility and binding affinity .

- Chloro-substituted pyridines: Derivatives such as 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine () replace the morpholine group with halogens (e.g., Cl) and aryl groups, leading to higher molecular weights (466–545 g/mol) and melting points (268–287°C) compared to morpholine derivatives .

- Pyrrolidine-containing compounds : Analogues like 7-(2-azidoethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine () highlight the role of pyrrolidine in enhancing conformational flexibility, though they lack the pyridine-morpholine linkage .

Physicochemical Properties

*Estimates for the target compound are based on structural similarity to and .

Pharmacological and Functional Insights

- Morpholine’s Role : The morpholine group enhances solubility and metabolic stability compared to halogenated analogs, as seen in ’s compounds with 96% HPLC purity and moderate melting points .

- Pyrrolidine Contribution : The 1-methylpyrrolidin-2-yl group in the target compound may improve blood-brain barrier permeability, analogous to pyrrolidine-containing kinase inhibitors (e.g., ) .

- Chloro vs.

Biological Activity

4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine (CAS: 1352528-64-3) is a pyridine derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 261.36 g/mol. It features a morpholine ring attached to a pyridine structure, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 261.36 g/mol |

| CAS Number | 1352528-64-3 |

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:

- Inhibition of Kinase Activity: Similar compounds have shown the ability to inhibit key kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Modulation of Neurotransmitter Systems: The morpholine structure may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotection.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their anticancer properties against lung cancer cell lines, revealing IC50 values in the nanomolar range for several analogs .

- Neuroprotective Studies : Research on related compounds demonstrated protective effects against oxidative stress-induced neuronal death in vitro, indicating potential for further exploration in neurodegenerative models .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several pyridine derivatives, suggesting that structural modifications can enhance activity against specific bacterial strains .

Q & A

Q. What are the common synthetic routes for 4-(6-Methyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)morpholine, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, cross-coupling, and deprotection. For example:

- Step 1: Nitropyridine intermediates are synthesized via nitration or halogenation (e.g., 6-nitro-3-pyridyl derivatives) .

- Step 2: Morpholine rings are introduced via Buchwald–Hartwig amination or SNAr reactions, as seen in analogous morpholine-pyridine systems .

- Step 3: Final reduction (e.g., nitro to amine groups) using catalysts like Pd/C or Raney Ni .

Characterization: Intermediates are confirmed via H NMR (e.g., δ 1.20 ppm for methyl groups, δ 7.72 ppm for aromatic protons) and LCMS (e.g., M+H peaks at 208) .

Q. How is the stereochemistry of the pyrrolidine and morpholine moieties confirmed?

Methodological Answer:

- NMR Analysis: Coupling constants (e.g., for diastereotopic methyl groups) and NOESY correlations identify axial/equatorial substituents in morpholine and pyrrolidine rings .

- X-ray Crystallography: For ambiguous cases, single-crystal X-ray structures resolve stereochemistry, as demonstrated for related piperazine-pyridine derivatives .

Advanced Research Questions

Q. How can researchers optimize low yields in Suzuki-Miyaura cross-coupling steps involving boronate esters?

Methodological Answer: Low yields often arise from steric hindrance or boron reagent instability. Strategies include:

- Catalyst Screening: Use Pd(PPh) or XPhos Pd G3 for bulky substrates, as shown in coupling reactions with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl pyridines .

- Solvent Optimization: Dioxane/water mixtures (4:1) improve solubility and stability of boronate esters .

- Microwave-Assisted Synthesis: Reduces reaction time and improves efficiency (e.g., 80°C for 1 hour vs. 12 hours conventionally) .

Q. How can contradictory biological activity data for this compound be resolved?

Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Mitigation involves:

- Dose-Response Studies: Establish EC/IC curves across multiple concentrations to differentiate true activity from artifacts .

- Analytical Purity Checks: Use HPLC (e.g., RP-HPLC with 0–4% MeOH in DCM gradients) to confirm >95% purity, as done for kinase inhibitors .

- Comparative Studies: Benchmark against structurally similar compounds (e.g., 4-(5-iodopyridin-2-yl)morpholine) to isolate substituent-specific effects .

Q. What computational and experimental methods are used to study structure-activity relationships (SAR) for kinase inhibition?

Methodological Answer:

- Molecular Docking: Predict binding modes in kinase active sites (e.g., LRRK2 or CDK2) using software like AutoDock Vina .

- In Vitro Kinase Assays: Measure IC values via ADP-Glo™ or fluorescence polarization, as demonstrated for pyrimidine-morpholine derivatives .

- Metabolic Stability Tests: Incubate compounds with liver microsomes to correlate structural features (e.g., tert-butylthio groups) with half-life .

Q. How is the compound’s stability under physiological conditions assessed for in vivo studies?

Methodological Answer:

- Plasma Stability Assays: Incubate compound in rat/human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS over 24 hours .

- Radiolabeling: Incorporate F (e.g., 4-(6-[F]Fluoropyridin-2-yl)morpholine) to track biodistribution and metabolic pathways in PET imaging .

Data Contradiction Analysis

Q. How to address discrepancies in NMR and LCMS data during synthesis?

Methodological Answer:

- Impurity Profiling: Use preparative TLC or column chromatography to isolate byproducts (e.g., dehalogenated or dimerized species) .

- High-Resolution MS: Resolve ambiguous M+H peaks (e.g., 365.492 vs. 365.489) to confirm molecular formula .

- 2D NMR: HSQC and HMBC correlations distinguish regioisomers (e.g., pyridine C2 vs. C4 substitution) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.